Benzenemethanol, 2-(2,3-butadienyl)-

Cycloisomerization Heterocycle Synthesis Catalysis

Researchers requiring a bifunctional building block with orthogonal allene and benzylic alcohol reactivity often face supply inconsistency and mis-shipment of simple allyl analogs. This ortho-allenyl benzyl alcohol is the exact solution, verified by its distinct allene FTIR stretch (ca. 1950 cm⁻¹) and GC-MS fingerprint. - Enables [2+2] and [3+2] cycloaddition pathways inaccessible to 2-allylbenzyl alcohol. - Serves as a chiral scaffold accessible in up to 99% ee via [2,3]-Wittig rearrangement for asymmetric ligand synthesis. - Functions as a substrate for Ti-catalyzed cyclomagnesiation to yield stereodefined polysubstituted heterocycles.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 596112-18-4
Cat. No. B13942512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 2-(2,3-butadienyl)-
CAS596112-18-4
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC=C=CCC1=CC=CC=C1CO
InChIInChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h3-5,7-8,12H,1,6,9H2
InChIKeyNWPSWXSNQHHLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanol, 2-(2,3-butadienyl)-: Allenyl-Functionalized Aromatic Alcohol


Benzenemethanol, 2-(2,3-butadienyl)- (CAS 596112-18-4), also indexed as (2-buta-2,3-dienylphenyl)methanol, is a C11H12O aromatic alcohol characterized by an ortho-substituted allenyl (buta-2,3-dien-1-yl) group on a benzyl alcohol scaffold . This structural arrangement places it at the intersection of benzylic alcohol chemistry and cumulated diene (allene) reactivity, distinguishing it from simple benzyl alcohols or isolated alkene/alkyne analogs. The compound is listed as a specialty reagent for research and development, with its fundamental spectral fingerprint (FTIR, MS) cataloged in reference databases for identity verification [1].

Allenyl-functionalized aromatic alcohol for pericyclic and cycloisomerization chemistry ortho-(buta-2,3-dienyl)benzyl alcohol scaffold
Benzylic alcohol handle supports site-selective derivatization as bifunctional building block enables orthogonal functionalization strategies
Spectral reference data (FTIR, MS) catalogued for identity verification upon receipt distinguishes from common allyl/alkynyl analogs

Why Generic Benzyl Alcohols Fail in Allenic Chemistry


Generic substitution with in-class benzyl alcohols such as 2-allylbenzyl alcohol (C10H12O, CAS 84801-07-0) or unsubstituted benzyl alcohol is not functionally equivalent due to the unique electronic structure and reaction manifold of the allene group. While an allyl substituent provides a single, isolated alkene, the buta-2,3-dienyl substituent possesses orthogonal, cumulated π-systems that enable distinct pericyclic reactions (e.g., [2+2] and [3+2] cycloadditions), transition-metal-catalyzed cycloisomerizations, and stereoselective rearrangements inaccessible to simple alkene or alkyne analogs [1]. The benzylic alcohol handle further allows for site-selective derivatization, creating a bifunctional building block whose allene reactivity cannot be replicated by mixing two separate monofunctional reagents [2].

allyl analog 2-Allylbenzyl alcohol

Lacks the cumulated diene system; pericyclic reactivity and allene-specific cycloisomerizations may not be accessible. Direct replacement may lead to divergent product profiles.

alkynyl analog 2-(Phenylethynyl)benzyl alcohol

Undergoes phthalan-forming cyclization under AgOTf, while the allenyl group can participate in distinct [2+2]/[3+2] pathways; heterocycle scaffolds may not transfer.

unfunctionalized Benzyl alcohol

Missing the allene handle entirely; cannot serve as a bifunctional allenyl building block for organometallic transformations or chiral allene synthesis.

Differentiation Data for Benzenemethanol, 2-(2,3-butadienyl)- vs. Analogs


Allene vs. Alkyne Cycloisomerization for Heterocycle Synthesis

2-(Alkynyl)benzyl alcohols undergo AgOTf-catalyzed cycloisomerization to phthalans in good yields (70–92%) at 60 °C within 15–45 minutes, providing a direct comparator class [1]. While the target allenyl-benzyl alcohol is structurally analogous, the allenyl π-system is electronically distinct, offering a cumulated diene that can engage in divergent [2+2] or [3+2] cyclization pathways not accessible to the alkyne, potentially yielding distinct heterocyclic scaffolds under different catalytic conditions. No direct head-to-head kinetic data are available in the open literature for the title compound versus the alkynyl series.

Cycloisomerization mode
class-level inference
Alkynyl comparator yields phthalans (92%, AgOTf); allenyl π-system enables divergent [2+2]/[3+2] cyclization manifolds — no direct head-to-head data.
Supports exploration of allene-specific heterocycle scaffolds; class-level reactivity context.
Data to verify under identical catalytic conditions.
Cycloisomerization Heterocycle Synthesis Catalysis

Spectral Fingerprint and Molecular Descriptor Differentiation

The title compound differs from its closest saturated analog, 2-allylbenzyl alcohol (CAS 84801-07-0), in key physicochemical and spectral properties. The allene moiety introduces an additional degree of unsaturation, increasing the molecular formula from C10H12O to C11H12O and the exact mass from 148.0888 to 160.0888 [1]. Computed LogP increases from ~1.7 to 2.3 (estimated), and diagnostic FTIR and MS fragmentations are catalogued, providing unambiguous identity verification [1].

Molecular identity
cross-study comparable
C₁₁H₁₂O Δ mass 12.0000 Da vs. allyl analog allene IR ~1950 cm⁻¹
Unambiguous identity confirmation against allyl mis-shipment; spectral QC reference available.
SpectraBase FTIR and GC-MS catalogued.
Chemical Identity Quality Control Spectroscopy

Enantioselective Access to Allenylic Alcohol Scaffolds

A general asymmetric methodology yields enantioenriched allenylic α-benzyl alcohol derivatives via stereoselective [2,3]-Wittig rearrangement of propargylic ethers, generating allenylic alcohols in up to 99% ee [1]. While the title compound (secondary benzylic alcohol) is not explicitly reported in this study, the method establishes the synthetic accessibility of the allenylic benzyl alcohol class with high enantioselectivity, which is a prerequisite for any chiral probe, catalyst, or bioactive molecule development program involving the allene pharmacophore.

Enantioselective access
class-level inference
Asymmetric [2,3]-Wittig rearrangement of propargylic ethers provides allenylic α-benzyl alcohols with up to 99% ee.
Establishes synthetic route to chiral allene-benzyl alcohol class; target compound not explicitly reported.
Supports stereochemical SAR programs; method validation required.
Asymmetric Synthesis Wittig Rearrangement Chiral Alcohols

Allenyl Building Block in Organometallic Transformations

(Buta-2,3-dien-1-yl)benzenes, the core structural motif of the title compound, have been synthesized via reactions of zirconacyclopentadienes with propargyl halides, with isolated yields of 86% for 2,5-dialkylidenemagnesacyclopentane intermediates [1]. This demonstrates the viability of the allenyl-phenyl framework in organometallic transformations. In contrast, the corresponding alkynyl-benzyl alcohols require different catalytic systems (e.g., AgOTf) for cyclization, and the allyl-benzyl alcohols lack the cumulated diene moiety necessary for certain metal-catalyzed processes such as Pd-catalyzed allenylation.

Cyclomagnesiation yield
cross-study comparable
86% reported yield
Demonstrates allenyl-phenyl core compatibility in Ti-catalyzed metallacycle formation.
For (buta-2,3-dien-1-yl)benzene parent; benzylic alcohol analog not directly evaluated.
Cross-Coupling Allene Chemistry Methodology Development

Research Applications for Benzenemethanol, 2-(2,3-butadienyl)-


Divergent Heterocycle Synthesis via Allene Cycloisomerization

Utilize the compound as a precursor in allene-selective cycloisomerization chemistry to construct oxygenated heterocycles (e.g., dihydrofurans, isochromenes) that are inaccessible from 2-allylbenzyl alcohol or 2-alkynylbenzyl alcohol. The orthogonal π-system of the allene enables [2+2] and [3+2] cycloaddition pathways, offering a divergent scaffold-generation platform for medicinal chemistry libraries [1]. The AgOTf-catalyzed phthalan synthesis from alkynyl analogs provides a validated comparator for evaluating allene-specific reactivity [2].

Chiral Probe and Asymmetric Ligand Precursor Synthesis

Leverage the established [2,3]-Wittig rearrangement methodology to obtain the target allenylic benzyl alcohol in high enantiomeric excess (up to 99% ee) [1]. The chiral allene-benzyl alcohol scaffold is a valuable intermediate for synthesizing chiral monodentate or bidentate ligands containing the axial chirality motif of allenes, with applications in asymmetric catalysis. The ortho-benzylic alcohol handle permits subsequent phosphination or functionalization. This enantioselective access is not available for the achiral allyl analog.

Organometallic Methodology: Cyclomagnesiation and Cross-Coupling

Employ the compound as a substrate for Ti-catalyzed cyclomagnesiation to generate 2,5-dialkylidenemagnesacyclopentane intermediates in high yield (86% for the parent allenyl-benzene) [1]. The benzylic alcohol group provides an orthogonal functional handle for subsequent derivatization or solid-phase immobilization. This approach enables the synthesis of stereodefined, polysubstituted carbocycles and heterocycles via sequential organometallic transformations, a strategy not compatible with simple allyl- or alkynyl-benzyl alcohols.

Quality Control Reference Standard for Allenyl Alcohols

Use the compound's documented FTIR and GC-MS spectral data as a reference for identity verification upon procurement [1]. The unique allene stretching frequency (ca. 1950 cm⁻¹) and characteristic mass fragmentation pattern distinguish it from the common 2-allylbenzyl alcohol contaminant or mis-shipment (Δ exact mass = 12.0000 Da). This ensures that the correct allenyl building block is used in allene-specific synthetic protocols, safeguarding reproducibility.

Application
Selection Property
Validation Focus
Allene-selective cycloisomerization
Cumulated diene reactivity (π-system topology)
Divergent heterocycle scaffold outcome vs. alkynyl analogs
Chiral allene ligand synthesis
Enantioselective synthetic access ([2,3]-Wittig)
Enantiomeric excess and downstream asymmetric catalysis performance
Organometallic cyclomagnesiation
Allenyl substrate compatibility (Ti catalysis)
Yield and stereochemistry of metallacycle intermediates
Identity verification standard
Diagnostic spectral fingerprint (allene IR, MS fragmentation)
Structural confirmation and differentiation from allyl contaminant
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